Methothrin

Description

Historical Context of Pyrethroid Insecticides in Scientific Inquiry

The scientific investigation into pyrethroid insecticides has a history dating back to the early 20th century with the study of natural pyrethrins (B594832) found in chrysanthemum flowers. nih.govnih.gov Early research focused on elucidating the chemical structures of the active ingredients in pyrethrum, with key findings published in the 1920s identifying the presence of a cyclopropane (B1198618) ring. nih.govnih.gov The synthesis of the first synthetic pyrethroid, allethrin (B1665230), in 1949 marked a significant advancement, paving the way for the development of numerous synthetic derivatives with enhanced stability and insecticidal efficacy compared to the natural compounds. nih.govnih.govmdpi.com This historical trajectory of structural modification and synthesis has been a central theme in pyrethroid research, aiming to improve efficacy, reduce mammalian toxicity, and address challenges like insecticide resistance. nih.govmdpi.com

Current Status of Methothrin (B166977) in Modern Pest Management Research and Development

In modern pest management research and development, this compound is recognized as a synthetic pyrethroid insecticide utilized for controlling a variety of pests, including those found in households, agriculture, and public health settings. ontosight.ai Research continues to explore the properties and potential applications of such compounds in the context of evolving pest challenges, including the widespread occurrence of insecticide resistance. mdpi.com While the development of entirely new pyrethroids may have slowed, research paths remain open regarding their optimization and integration into pest management strategies. mdpi.com

Significance of this compound in Environmental and Biological Studies

This compound holds significance in environmental and biological studies due to the broader impact of pyrethroid insecticides on non-target organisms and ecosystems. Research in these areas investigates the fate and transport of pyrethroids in the environment, their potential effects on aquatic organisms, beneficial insects, and other biological systems. mdpi.comscispace.com Studies explore the physico-chemical properties of such compounds to understand their environmental behavior and inform risk assessments. researchgate.netitrcweb.org Furthermore, biological studies delve into the mechanisms of action of pyrethroids, their interactions with biological systems at the molecular level, and the development of resistance in pest populations, which can have environmental and biological implications. who.intnih.gov For example, research has investigated the correlation between genetic mutations conferring pyrethroid resistance in mosquito populations and environmental factors like temperature. nih.gov

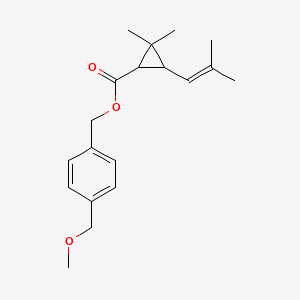

Structure

3D Structure

Properties

IUPAC Name |

[4-(methoxymethyl)phenyl]methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O3/c1-13(2)10-16-17(19(16,3)4)18(20)22-12-15-8-6-14(7-9-15)11-21-5/h6-10,16-17H,11-12H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQNBIMLHUAWKHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1C(C1(C)C)C(=O)OCC2=CC=C(C=C2)COC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40912012 | |

| Record name | [4-(Methoxymethyl)phenyl]methyl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40912012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34388-29-9, 11114-02-6 | |

| Record name | [4-(Methoxymethyl)phenyl]methyl 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)cyclopropanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34388-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methothrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011114026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Methoxymethyl)benzyl chrysanthemummonocarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034388299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [4-(Methoxymethyl)phenyl]methyl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40912012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanisms of Biological Activity

Neurophysiological Interactions of Methothrin (B166977)

This compound's insecticidal action stems from its interference with the normal functioning of insect nerve cells. ontosight.ai This interference leads to altered nerve signal transmission, ultimately resulting in paralysis and death in susceptible organisms. ontosight.ai

A key mechanism by which this compound, like other pyrethroids, affects the insect nervous system is by modulating voltage-gated sodium channels. ontosight.aigoogle.comgoogle.comcreative-diagnostics.comresearchgate.netgoogleapis.comoapi.intgoogle.com These channels are crucial for the generation and propagation of action potentials in neurons. This compound interacts with these channels, affecting their gating kinetics. Specifically, pyrethroids are known to delay the closure of sodium channels after activation, leading to a prolonged influx of sodium ions into the neuron. researchgate.net This persistent inward current disrupts the normal repolarization of the neuronal membrane. researchgate.net

The delayed closure of voltage-gated sodium channels induced by this compound results in hyperexcitation of the insect nervous system. The prolonged influx of sodium ions causes repetitive firing of neurons or depolarization block, disrupting the coordinated transmission of nerve impulses. This uncontrolled neuronal activity leads to tremors, incoordination, paralysis, and ultimately the demise of the insect. ontosight.ai

Voltage-Gated Sodium Channel Modulation

Comparative Analysis of this compound's Action with Other Pyrethroids

This compound belongs to the synthetic pyrethroid class, a group of insecticides that share a common mechanism of action targeting voltage-gated sodium channels. ontosight.aigoogle.comgoogle.comcreative-diagnostics.comresearchgate.netgoogleapis.comoapi.intgoogle.com While the core mechanism is similar across pyrethroids, variations in chemical structure can lead to differences in potency, spectrum of activity, metabolic stability, and interactions with the sodium channel subtypes.

This compound has been included in analytical methods developed for the simultaneous determination of multiple pyrethroid insecticides in various matrices, such as fruits, vegetables, human urine, and plasma. oup.comasianpubs.orgresearchgate.net Studies comparing the analytical behavior of different pyrethroids, including this compound, have sometimes noted differences in sensitivity or resolution under specific chromatographic conditions. For instance, one study on packed-column gas chromatography for pyrethroid residues in fruits and vegetables indicated that this compound did not show sufficient sensitivity compared to some other pyrethroids under the optimized conditions. oup.com Another study evaluating extraction methods for pyrethroids in human plasma found that this compound showed good recovery with a specific methanol (B129727) concentration in the diluent, while other pyrethroids exhibited different optimal conditions or lower recoveries. asianpubs.org These analytical differences, while not directly reflecting the mechanism of action, highlight variations in physicochemical properties that can influence their behavior in biological and environmental systems compared to other pyrethroids like cypermethrin (B145020), permethrin, fenvalerate (B1672596), and tetramethrin, which are often studied alongside this compound. oup.comasianpubs.orgresearchgate.netnepjol.info

Biochemical Pathways Affected by this compound Exposure

The primary biochemical pathway directly affected by this compound is the function of voltage-gated sodium channels, which are complex protein structures embedded in neuronal membranes. The modulation of these channels by this compound disrupts the ion flow across the membrane, altering the electrochemical gradients essential for neuronal signaling. This disruption of ion homeostasis and electrical signaling is the primary biochemical lesion induced by this compound. While the immediate impact is on ion channels, the resulting hyperexcitation of neurons can indirectly affect various downstream biochemical processes that are regulated by neuronal activity, such as neurotransmitter release and energy metabolism required to maintain ion gradients. However, specific details on widespread biochemical pathway alterations directly attributed to this compound exposure beyond its primary target are not extensively documented in the provided search results. General cellular responses to stress or toxicity induced by severe neuroexcitation could involve metabolic adjustments, but these are secondary effects. googleapis.comyoutube.com

Advanced Synthetic Methodologies and Chemical Derivatization

Recent Advances in Methothrin (B166977) Synthesis Pathways

Recent advancements in the synthesis of pyrethroids, including this compound, have focused on developing more efficient and selective routes. These advancements often involve novel catalytic systems and reaction conditions that minimize waste and improve product yield and purity. The synthesis of pyrethroids typically involves the formation of an ester bond between a substituted cyclopropanecarboxylic acid and an alcohol component.

Novel Approaches to Esterification and Functionalization

Esterification is a crucial step in the synthesis of this compound. Novel approaches in this area aim to achieve high yields under mild conditions, often avoiding harsh reagents or excessive temperatures. Recent research has explored the use of new coupling reagents and catalytic systems for ester formation. For instance, a novel and highly efficient esterification process utilizes triphenylphosphine (B44618) oxide (TPPO) with oxalyl chloride, enabling ester synthesis at room temperature with excellent yields. nih.gov This method represents a mild and neutral approach compared to traditional methods that might generate acidic by-products. nih.gov Another approach involves the use of macroporous polymeric acid catalysts for the direct esterification of carboxylic acids and alcohols at moderate temperatures (50-80°C) without the need for water removal. organic-chemistry.org

Functionalization strategies in pyrethroid synthesis extend beyond simple esterification and can involve modifying different parts of the molecule to impart desired properties. This can include the introduction of new functional groups or the modification of existing ones. While specific examples for this compound functionalization in recent literature are limited in the search results, general trends in organic synthesis, such as visible-light-promoted C(sp3)-H bond functionalization, are being explored for creating functionalized molecules under mild conditions. organic-chemistry.org These methods could potentially be adapted for the synthesis of this compound analogs or intermediates.

Stereoselective Synthesis of this compound Isomers

This compound, like many pyrethroids, contains chiral centers, leading to the existence of stereoisomers. These isomers can exhibit different levels of biological activity. Stereoselective synthesis aims to preferentially produce one specific stereoisomer. This is particularly important for pyrethroids, where certain isomers are significantly more potent insecticides than others. frontiersin.org

Research in stereoselective synthesis of pyrethroids has explored various strategies, including the use of chiral catalysts or enzymes to control the stereochemical outcome of key reactions, such as the formation of the cyclopropane (B1198618) ring or the ester linkage. While direct information on the stereoselective synthesis of this compound isomers was not extensively detailed in the search results, the broader field of pyrethroid synthesis has seen advancements in this area. For example, biocatalytic approaches have been investigated for the enantioselective synthesis of intermediates for potent agricultural pyrethroids. acs.org Stereoselective synthesis methods are crucial for obtaining the most active forms of pyrethroids and minimizing the production of less active or inactive isomers. frontiersin.orgumontpellier.fr

Green Chemistry Principles in this compound Production

The application of green chemistry principles in the production of chemicals, including insecticides like this compound, is increasingly important to reduce environmental impact. Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.eduepa.gov The 12 principles of green chemistry provide a framework for achieving this goal, encompassing aspects such as waste prevention, atom economy, less hazardous chemical syntheses, and the use of safer solvents and auxiliaries. yale.eduepa.govecoonline.com

Applying these principles to this compound production would involve exploring synthetic routes that utilize less toxic reagents and solvents, minimize the number of synthesis steps, and maximize the incorporation of starting materials into the final product (atom economy). yale.eduinstituteofsustainabilitystudies.com The development of catalytic methods, particularly those using environmentally friendly catalysts, aligns with green chemistry principles by reducing the need for stoichiometric reagents and potentially lowering energy consumption. yale.eduinstituteofsustainabilitystudies.com Utilizing renewable feedstocks where practicable is another important aspect of green chemistry. yale.edu

Development of this compound Analogs and Derivatives for Enhanced Specificity

The development of analogs and derivatives of existing agrochemicals like this compound is a common strategy to improve their performance, enhance specificity towards target pests, or alter their environmental persistence. This involves modifying the chemical structure of this compound while retaining or improving desired properties. These modifications can include changes to the alcohol or acid components of the ester, or functionalization of the aromatic ring or the cyclopropane moiety.

The synthesis of such analogs requires versatile synthetic methodologies that allow for structural variations. Research into novel synthetic approaches, including advanced esterification and functionalization techniques, directly supports the creation of a diverse range of this compound analogs. nih.govorganic-chemistry.org The aim is often to develop compounds with increased efficacy against specific pests, reduced impact on non-target organisms, or improved environmental profiles. While specific details on this compound analog synthesis were not prominent in the search results, the general concept of developing analogs and derivatives for enhanced specificity is a key area in agrochemical research. nih.govmdpi.comlabmanager.comgoogle.com

Biocatalytic Approaches in Pyrethroid Synthesis

Biocatalysis, the use of enzymes or microorganisms to catalyze chemical reactions, offers a promising avenue for the synthesis of pyrethroids and their intermediates. Enzymes often exhibit high selectivity, including stereoselectivity, and can operate under mild reaction conditions (e.g., ambient temperature and pressure, aqueous environments), aligning well with green chemistry principles. researchgate.netmdpi.com

In the context of pyrethroid synthesis, biocatalysis has been explored for specific steps, such as the enzymatic resolution of racemic intermediates to obtain enantiomerically pure precursors. acs.orgresearchgate.net Lipases, for example, have been studied for their ability to catalyze enantioselective transesterification reactions relevant to pyrethroid synthesis. researchgate.net Hydroxynitrile lyase is another enzyme that has been used on a multi-ton scale for the production of a pyrethroid intermediate. mdpi.com These biocatalytic approaches can provide more sustainable and efficient routes to chiral pyrethroid intermediates compared to traditional chemical methods, contributing to the stereoselective synthesis of the desired isomers. acs.orgresearchgate.netmdpi.com

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Methothrin (B166977) Analysis

Chromatography provides the necessary separation of this compound from complex sample matrices, allowing for its specific detection and quantification. Both GC and LC are utilized, depending on the sample type and the required sensitivity.

Gas chromatography is a prevalent technique for the analysis of pyrethroid insecticides, including this compound, due to their relatively low polarity and moderate boiling points, which make them amenable to volatilization. nih.gov Various detectors are coupled with GC to achieve sensitive and selective detection.

Electron Capture Detection (ECD) is a common choice for halogenated pyrethroids, offering high sensitivity. google.comresearchgate.net Mass Spectrometry (MS) and tandem Mass Spectrometry (MS/MS) provide enhanced selectivity and confirmatory capabilities by detecting specific mass-to-charge ratios of the parent ion and its fragments. google.comuni.lugoogle.com GC-MS/MS is often preferred for pesticide multi-residue analysis due to its improved sensitivity and selectivity, particularly in the presence of coeluting matrix interferences. Comprehensive two-dimensional GC (GC × GC) coupled to time-of-flight MS (ToF-MS) offers even greater separation power for complex samples. uni.lu

Effective GC separation of pyrethroids relies on optimizing column and temperature conditions. The choice of capillary column, including its stationary phase chemistry, dimensions (length, inner diameter, film thickness), significantly impacts separation efficiency and selectivity. Non-polar or moderately polar stationary phases are typically used for pyrethroid analysis.

Temperature programming, where the column temperature is gradually increased during the analysis, is a core method in GC that significantly enhances separation efficiency and analytical sensitivity for complex mixtures with a wide boiling point range. Starting at a lower temperature allows for adequate retention and separation of more volatile compounds, while increasing the temperature facilitates the elution of less volatile analytes, preventing peak broadening and improving resolution. Careful characterization through small changes in temperature and ramp rate is recommended during optimization to avoid issues like peak elution order reversal or coelution. The maximum operating temperature of the stationary phase must also be considered, as higher polarity generally correlates with lower maximum temperatures.

Matrix effects, caused by co-extracted components from the sample matrix, can significantly impact the accuracy of GC analysis by affecting analyte response. These effects can manifest as signal suppression or enhancement.

Mitigation strategies are crucial for reliable quantification. Effective sample preparation techniques, including extraction and cleanup steps, are essential to minimize the presence of interfering matrix components. google.com Techniques like solid-phase extraction (SPE), microwave-assisted extraction, and gel-permeation chromatography (GPC) are employed to separate pyrethroids from matrix interferences. google.com Matrix-matched standards, where calibration standards are prepared in blank matrix extracts, are a common and practical solution to compensate for matrix effects. The use of internal standards, particularly isotopically labeled internal standards, is a potent way to mitigate matrix effects, even in complex matrices and at trace levels, by accounting for variations in analyte response caused by the matrix.

The demand for efficient pesticide residue analysis has led to the development of multi-residue methods capable of simultaneously determining numerous pesticides, including pyrethroids like this compound, in a single analysis. google.com These methods are time and cost-effective compared to analyzing each compound individually.

Multi-residue methods often involve generic sample preparation techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), followed by analysis using GC coupled with sensitive and selective detectors such as MS/MS. nih.gov this compound has been included in multi-residue methods for the determination of pyrethroid insecticides in various matrices, such as fruits and vegetables. These methods require careful validation to ensure acceptable recoveries, precision, and accuracy across all target analytes and matrices. nih.gov

Liquid chromatography is also utilized for pyrethroid analysis, offering advantages for compounds that may be less volatile or thermally labile than those typically analyzed by GC. uni.lu LC coupled with various detection systems provides versatility in analysis.

LC coupled with Ultraviolet (UV) detection is a straightforward approach, particularly when the analytes have suitable chromophores. researchgate.net Mass Spectrometry (MS) and tandem Mass Spectrometry (MS/MS) are powerful detection techniques in LC for pyrethroid analysis, offering high sensitivity, selectivity, and structural information. LC-MS/MS is increasingly used for pyrethroid determination and confirmation in various matrices, including environmental water samples and foods of animal origin. uni.lu It can be a faster and more straightforward alternative or complementary method to GC-MS/MS, although GC-MS/MS may offer better quantitative performance and signal-to-noise ratios for some pyrethroids.

Optimizing the stationary and mobile phases is critical for achieving effective separation in LC. Reversed-phase LC, using a non-polar stationary phase (commonly C18 silica (B1680970) gel) and a mobile phase consisting of a mixture of water and an organic solvent (modifier), is a widely used mode for pyrethroid analysis.

The choice of organic modifier significantly impacts separation selectivity and elution strength. Common organic solvents include methanol (B129727) and acetonitrile. Acetonitrile generally has a higher elution strength than methanol in reversed-phase chromatography. Mobile phase composition, including the ratio of water to organic solvent and the use of buffers or additives, is carefully optimized, often using gradient elution, to achieve optimal separation of the target analytes. For analytes with ionizable groups, adjusting the pH of the mobile phase can significantly influence retention and peak shape. The stationary phase chemistry also plays a crucial role in selectivity, and different bonded phases can offer varied separation characteristics.

Matrix Effects and Their Mitigation

Comparison of GC and LC for this compound Analysis

Both Gas Chromatography (GC) and Liquid Chromatography (LC) are widely employed for the analysis of pyrethroid insecticides, including this compound. The choice between GC and LC often depends on the specific properties of the analyte, the matrix, and the required sensitivity and selectivity.

GC is a common technique for the analysis of many pyrethroids due to their volatility and thermal stability. Capillary gas chromatography with flame ionization detection (FID) or electron capture detection (ECD) has been used for the determination of pyrethroids researchgate.netnih.govnih.govoup.comresearchgate.net. GC coupled with mass spectrometry (GC-MS or GC-MS/MS) offers enhanced selectivity and sensitivity, particularly for complex samples hpst.czresearchgate.netgoogle.comnih.gov. GC methods have been developed for the separation of stereoisomers of various pyrethroids, including this compound, using specific capillary columns like QF-1 and HP-5 nih.gov.

LC is also a valuable tool for pyrethroid analysis, especially for compounds that may be less volatile or thermally labile. LC methods, often coupled with UV detection or mass spectrometry (LC-MS or LC-MS/MS), are used for the simultaneous determination of multiple pyrethroid residues in various matrices such as fruits and vegetables popline.orgoup.comnih.govresearchgate.net. LC-MS/MS is particularly useful for multiresidue analysis and can provide high sensitivity and selectivity hpst.czdokumen.pub. While GC has historically been more popular for pyrethroid residue analysis, LC is increasingly used, especially when analyzing technical materials or isomeric forms oup.com.

In practice, the decision to use GC or LC for this compound analysis is influenced by factors such as the matrix complexity, the presence of interfering substances, and the need for isomer separation. GC-MS/MS and LC-MS/MS are powerful techniques offering high sensitivity and confirmation capabilities.

Sample Preparation and Extraction Techniques

Effective sample preparation is crucial for the accurate analysis of this compound in diverse matrices. Various extraction and cleanup techniques are employed to isolate this compound from the sample matrix and remove interfering compounds.

Solid Phase Extraction (SPE) Applications and Efficiency

Solid Phase Extraction (SPE) is a widely used technique for the extraction and cleanup of this compound and other synthetic pyrethroids from various samples researchgate.netnih.govresearchgate.netresearchgate.netasianpubs.org. SPE offers advantages over traditional liquid-liquid extraction, including reduced solvent consumption, faster processing times, and the elimination of emulsion formation asianpubs.org.

SPE applications for this compound have been reported for matrices such as human urine and plasma researchgate.netnih.govasianpubs.org. Studies have investigated the efficiency of different SPE cartridges, such as C18, for the extraction of pyrethroids researchgate.netasianpubs.org. Recovery rates in SPE can be influenced by factors such as the sample matrix, the type of SPE sorbent, and the elution solvent asianpubs.orgspecartridge.com. For instance, good recovery for this compound from human plasma using C18 cartridges was observed with a diluent containing less than 10% methanol asianpubs.org. Recoveries for this compound using Sep-Pak C18 cartridges from human urine and plasma were reported to be between 90-102% and 81-93%, respectively nih.gov. While SPE is generally effective, insufficient recovery results have sometimes been observed for synthetic pyrethroids depending on the specific application asianpubs.org.

Factors affecting SPE recovery rate include chemical compatibility between the sorbent and analyte, sample matrix interference, and the choice of elution solvent specartridge.com. Extraction speed is influenced by sorbent particle size and flow rate, while sample capacity depends on the sorbent mass and sample volume specartridge.com.

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-Liquid Extraction (LLE) is a fundamental technique used for separating analytes based on their differential solubility in two immiscible liquid phases asianpubs.org. LLE has been applied in the analysis of pyrethroid insecticides, including this compound.

In some methodologies for the determination of pyrethroids in fruits and vegetables, residues are extracted from crops using methanol and then partitioned with toluene (B28343) popline.orgoup.com. This involves shaking the sample with the solvents and allowing the layers to separate before collecting the organic phase containing the extracted analytes oup.com. While LLE is a straightforward technique, it can be time-consuming and may lead to the formation of emulsions, particularly with complex matrices, which can hinder efficient phase separation nih.govusm.edu. Despite these challenges, LLE remains a viable extraction method, sometimes used in combination with cleanup techniques like SPE asianpubs.org.

QuEChERS Method for Sample Cleanup

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues, including this compound, in food and agricultural products hpst.czresearchgate.netnih.govsigmaaldrich.com. The method is designed to be fast, simple, and cost-effective, while providing effective extraction and cleanup of a wide range of pesticides from various matrices.

The QuEChERS method typically involves two main steps: extraction and cleanup hpst.czsigmaaldrich.com. The sample is extracted with an organic solvent, commonly acetonitrile, which helps to precipitate proteins and reduce the co-extraction of polar matrix components hpst.czsigmaaldrich.com. Salts, such as anhydrous magnesium sulfate (B86663) and sodium chloride, are added to induce phase separation and improve extraction efficiency hpst.czsigmaaldrich.com. The cleanup step, often referred to as dispersive SPE (dSPE), involves adding a small amount of sorbent material, such as PSA (Primary Secondary Amine), C18, or GCB (Graphitized Carbon Black), to the extract to remove remaining matrix interferences like sugars, lipids, and pigments hpst.czsigmaaldrich.com. This compound is included in lists of pesticides that can be analyzed using QuEChERS coupled with GC-MS/MS hpst.cz. The QuEChERS method has been successfully applied for the analysis of pyrethroid residues in matrices like milk, demonstrating satisfactory recoveries and detection limits nih.gov.

Spectroscopic Methods for this compound Characterization and Quantification

Spectroscopic methods play a significant role in the characterization and quantification of this compound, often in conjunction with chromatographic separation techniques.

Mass Spectrometry (MS), particularly when coupled with GC or LC, is a powerful tool for both the identification and quantification of this compound researchgate.nethpst.czresearchgate.netgoogle.comnih.govdokumen.pub. GC-MS and LC-MS provide information about the molecular weight and fragmentation pattern of this compound, which aids in its positive identification google.com. Tandem mass spectrometry (MS/MS) offers even greater selectivity and sensitivity by monitoring specific fragmentation transitions, which is particularly useful for trace analysis in complex matrices hpst.cznih.gov. GC-MS/MS is used for the determination of this compound residues in various samples following QuEChERS extraction hpst.cz.

Ultraviolet-Visible (UV-Vis) spectroscopy is used as a detection method in LC for the quantification of this compound and other pyrethroids that have chromophores absorbing in the UV-Vis region popline.orgoup.comnih.govresearchgate.net. For example, this compound and other pyrethroids have been detected at a wavelength of 206 nm in LC methods applied to fruit and vegetable analysis popline.orgoup.comnih.govresearchgate.net. UV-Vis spectroscopy measures the absorbance of light by the analyte at specific wavelengths, allowing for quantification based on the Beer-Lambert Law peerj.com.

Validation Parameters in this compound Analytical Methods (e.g., Recovery, Detection Limits)

The validation of analytical methods for the determination of this compound is a critical process to ensure the reliability, accuracy, and precision of the results obtained. This involves assessing several key performance characteristics, including recovery, detection limit (LOD), and quantitation limit (LOQ), among others such as specificity, linearity, range, and precision gmpinsiders.comcertified-laboratories.com. These parameters collectively demonstrate that an analytical procedure is suitable for its intended purpose, whether it is for quantifying the active substance or detecting impurities in various matrices gmpinsiders.comeuropa.euuspnf.comslideshare.net.

Recovery

Accuracy, often expressed as percent recovery, is a fundamental validation parameter that assesses the closeness of agreement between the value found by the analytical method and the accepted true value europa.euslideshare.net. For this compound analytical methods, recovery studies typically involve analyzing samples (or a blank matrix) spiked with known amounts of this compound at different concentration levels within the specified range of the method europa.euchromatographyonline.com. The percentage of the added analyte that is recovered by the method is then calculated. Regulatory guidelines, such as those from the ICH, recommend assessing accuracy using a minimum of nine determinations over at least three concentration levels covering the specified range (e.g., three concentrations with three replicates each) europa.euchromatographyonline.com. Acceptance criteria for recovery can vary depending on the intended application and regulatory requirements, but a common range for non-regulated products is 90-110% demarcheiso17025.com. For pharmaceutical assays, stricter criteria like 100 ± 2% over a range of 80-120% of the target concentration may be typical demarcheiso17025.com.

While specific detailed research findings on this compound recovery in various matrices were not extensively available in the search results, the general principles of recovery validation as outlined by regulatory bodies apply to its analysis. The recovery percentage is a direct indicator of the method's ability to accurately extract and measure this compound from a sample matrix, accounting for potential matrix effects or losses during sample preparation and analysis chromatographyonline.com.

Detection Limits (LOD) and Quantitation Limits (LOQ)

The detection limit (LOD) and quantitation limit (LOQ) are crucial parameters for methods designed to detect and quantify low levels of this compound, particularly in impurity testing or environmental monitoring gmpinsiders.comcertified-laboratories.comeuropa.euadvancedplatingtech.com.

The LOD is defined as the lowest concentration of the analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable accuracy and precision certified-laboratories.comeuropa.euchromatographyonline.com. It indicates whether the analyte is present or absent at a certain level chromatographyonline.com.

The LOQ is the lowest concentration of the analyte in a sample that can be quantitatively determined with suitable precision and accuracy certified-laboratories.comeuropa.euchromatographyonline.com. The LOQ is particularly relevant for quantitative assays of low-level compounds europa.eu.

Several approaches are used to determine LOD and LOQ, including:

Visual Evaluation: Primarily for non-instrumental methods, though can be used with instrumental methods to establish the minimum level at which the analyte is reliably detected europa.eu.

Signal-to-Noise Ratio (S/N): Applicable to analytical procedures that exhibit baseline noise. The LOD is typically estimated as the concentration yielding a signal-to-noise ratio of 3:1 or 2:1, while the LOQ is estimated at a ratio of 10:1 or 20:1 slideshare.netsepscience.com.

Based on the Standard Deviation of the Response and the Slope: This method utilizes the standard deviation of the response (either from the blank or the y-residuals of the regression line) and the slope of the calibration curve sepscience.comresearchgate.net. The ICH provides formulas: LOD = 3.3 * (Standard Deviation of Response / Slope) and LOQ = 10 * (Standard Deviation of Response / Slope) sepscience.comresearchgate.net.

While specific LOD and LOQ values for this compound using particular analytical methods were not prominently featured in the search results, the principles and methodologies for their determination are well-established in analytical chemistry and regulatory guidelines gmpinsiders.comcertified-laboratories.comeuropa.euchromatographyonline.comresearchgate.net. For instance, one search result mentioned validation parameters for methamphetamine analysis using FTIR, reporting LOD and LOQ values as percentages iosrjournals.org. While not for this compound, this illustrates how these limits are reported for specific methods iosrjournals.org.

It is important to note that after calculating the estimated LOD and LOQ, these limits must be experimentally verified by analyzing samples at or near these concentrations to confirm that the method performs acceptably at these low levels chromatographyonline.comsepscience.com.

Data Tables

Table 4.4.1: Hypothetical Recovery Data for this compound Analysis

| Sample Type | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |

| Matrix A | Level 1 | Measured Value 1 | Calculated % |

| Matrix A | Level 1 | Measured Value 2 | Calculated % |

| Matrix A | Level 1 | Measured Value 3 | Calculated % |

| Matrix A | Level 2 | Measured Value 4 | Calculated % |

| Matrix A | Level 2 | Measured Value 5 | Calculated % |

| Matrix A | Level 2 | Measured Value 6 | Calculated % |

| Matrix A | Level 3 | Measured Value 7 | Calculated % |

| Matrix A | Level 3 | Measured Value 8 | Calculated % |

| Matrix A | Level 3 | Measured Value 9 | Calculated % |

| Mean Recovery (Level 1) | Calculated Mean % | ||

| Mean Recovery (Level 2) | Calculated Mean % | ||

| Mean Recovery (Level 3) | Calculated Mean % | ||

| Overall Mean Recovery | Calculated Overall Mean % |

Similarly, a hypothetical table for presenting LOD and LOQ data, based on the signal-to-noise approach, could be structured as follows:

Table 4.4.2: Hypothetical LOD and LOQ Data for this compound Analysis (Signal-to-Noise Method)

| Parameter | Signal-to-Noise Ratio | Estimated Concentration (µg/mL) | Experimentally Verified Concentration (µg/mL) |

| LOD | e.g., 3:1 | Calculated Value | Verified Value |

| LOQ | e.g., 10:1 | Calculated Value | Verified Value |

These tables are illustrative and the specific data would be generated through experimental validation studies of a particular analytical method for this compound.

Detailed Research Findings

While comprehensive detailed research findings specifically on the validation parameters of this compound analytical methods were not extensively retrieved, the search results provide a strong foundation in the general principles and regulatory expectations for analytical method validation. For instance, the ICH guidelines (ICH Q2(R1)) are a key reference for method validation, outlining the characteristics to be considered, including accuracy, precision, detection limit, and quantitation limit gmpinsiders.comeuropa.eu. These guidelines specify how these parameters should be assessed and reported europa.euchromatographyonline.com.

The validation process ensures that the chosen analytical method for this compound is "fit for purpose," meaning it consistently produces results that are accurate and reliable for the intended application, such as quality control or residue analysis uspnf.comeurachem.org. The performance characteristics determined during validation provide the necessary evidence to support the method's suitability gmpinsiders.comuspnf.com.

This compound, also known by its PubChem CID 36819, is a chemical compound with the molecular formula C19H26O3. It is also identified by synonyms such as MB pyrethroid and 4-(Methoxymethyl)benzyl chrysanthemummonocarboxylate. nih.govresearchgate.netuni.lu This article focuses on the environmental fate and ecotoxicological implications of this compound, drawing upon available scientific information.

Environmental Fate and Ecotoxicological Implications

Environmental Distribution and Persistence of Methothrin (B166977) The environmental distribution and persistence of a chemical are influenced by its physical and chemical properties, as well as environmental conditions. Persistence refers to the length of time a chemical remains in the environment before being transformed.nih.govembarkchemical.comChemicals that are persistent can accumulate to higher concentrations, potentially posing greater risks.embarkchemical.comWhile a Safety Data Sheet for this compound indicates that the environmental impact of this product has not been fully investigatedlgcstandards.com, some sources suggest that certain pesticides, including those with alternative names like this compound, have shown improved degradation propertiesepo.org. The overall persistence of a chemical in the environment is influenced by its dynamic multimedia distribution, and assessing this requires considering how it partitions between different compartments like air, water, soil, and sediment.nih.govutoronto.ca

Interactive Table 1: Predicted Collision Cross Section (CCS) values for this compound adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 303.19548 | 172.8 |

| [M+Na]+ | 325.17742 | 185.8 |

| [M+NH4]+ | 320.22202 | 181.5 |

| [M+K]+ | 341.15136 | 179.1 |

| [M-H]- | 301.18092 | 182.1 |

| [M+Na-2H]- | 323.16287 | 181.5 |

| [M]+ | 302.18765 | 178.5 |

| [M]- | 302.18875 | 178.5 |

Impact on Non-Target Organisms within Ecosystems Pesticides, including pyrethroids like this compound, can have harmful impacts on non-target organisms in various ecosystems.researchgate.netcgiar.org

Effects on Aquatic Biota (e.g., Fish) Aquatic ecosystems can be contaminated by pesticides through agricultural runoff and wastewater discharge.nih.govmdpi.comExposure to pesticides can induce harmful toxic effects in aquatic organisms, including fish.nih.govStudies on other pyrethroids, such as fenvalerate (B1672596), have shown toxic effects on fish, including pathological changes in vital organs.scispace.comPesticides can cause various ailments in fish, such as decreased hatching rates, teratogenesis, and bioaccumulation in tissues.researchgate.netThey can also modify swimming behavior and depress growth rates in aquatic vertebrates.nih.govWhile specific data on this compound's toxicity to fish is not extensively detailed in the provided results, the general understanding of pyrethroid impacts on aquatic life suggests a potential for adverse effects.nih.govipen.org

Interactive Table 2: LC50 values of Fenvalerate (a related pyrethroid) for Indian Major Carps (Example data structure, specific this compound data not found) scispace.com

| Species | Formulation Type | Stage | Exposure Time (h) | LC50 (mg/L) | 95% Confidence Limits (mg/L) |

| Labeo rohita | Technical Grade | Fry | 24 | [Data] | [Data] |

| Catla catla | Technical Grade | Fry | 24 | [Data] | [Data] |

| Cirrhinus mrigala | Technical Grade | Fry | 24 | [Data] | [Data] |

| Labeo rohita | 20% EC | Fry | 24 | [Data] | [Data] |

| Catla catla | 20% EC | Fry | 24 | [Data] | [Data] |

| Cirrhinus mrigala | 20% EC | Fry | 24 | [Data] | [Data] |

| ... | ... | Fingerling | ... | ... | ... |

Influence on Microbial Communities

The presence of pesticides in the environment can significantly impact microbial communities, which play crucial roles in nutrient cycling and organic matter decomposition nih.gov. While specific detailed studies on this compound's direct influence on microbial communities were not extensively found in the provided search results, research on other pesticides, such as the organophosphate methamidophos, indicates that pesticide inputs can alter the structure and activity of soil microbial communities researchgate.net. High concentrations of methamidophos, for instance, have been shown to reduce total microbial biomass carbon and fungal biomass while increasing Gram-negative bacteria researchgate.net. Some bacteria possess the ability to utilize pesticides as a source of nutrients and energy, potentially leading to shifts in microbial populations researchgate.net. Drought stress, a significant consequence of climate change, can also interact with the presence of chemicals, affecting microbial abundance, structure, and enzyme activities in soil mdpi.com. The adaptation of microbial communities to stress conditions, including those induced by chemicals, can vary depending on factors such as soil type and farming system mdpi.com.

Environmental Risk Assessment Methodologies

Environmental Risk Assessment (ERA) is a systematic process used to evaluate the potential adverse impacts of human activities, including the use of chemical compounds like this compound, on the environment researchgate.net. ERA is an integral part of the planning phase for various projects, particularly those involving manufacturing or the introduction of substances into the environment researchgate.net. The process typically involves several key stages: Problem Formulation, Hazard Identification (identifying the potential to cause harm), Release Assessment (evaluating how a substance enters the environment), Exposure Assessment (determining the concentration and duration of exposure), Consequence Assessment (predicting the effects of exposure), and Risk Estimation (combining hazard and exposure information to estimate the likelihood and magnitude of adverse effects) europa.eu. A step specifically included in environmental risk assessment, as opposed to human health risk assessment, is risk evaluation, which involves comparing the results of the risk analysis with risk criteria to determine if the risk is acceptable europa.eu.

Various techniques are employed in ERA, including methods like the Leopold matrix, Hazard and Operability study (HAZOP), Fault Tree Analysis (FTA), Event Tree Analysis (ETA), Failure Mode and Effect Analysis (FMEA), and checklists researchgate.net. These techniques aid in anticipating environmental hazards and developing effective environmental management plans researchgate.net. Subjective expert judgment is often utilized in ecological risk assessment when baseline data are insufficient, although this can introduce uncertainties mdpi.com. Methodologies based on fuzzy logic and fuzzy analytical hierarchy process are also being explored to model uncertainties in ecological risk analysis mdpi.com.

Baseline Environmental Studies and Impact Assessment

Baseline environmental studies are a critical component of Environmental Impact Assessment (EIA). These studies aim to characterize the initial environmental status of an area before a project or activity commences tecnoambiente.com, researchgate.net. This characterization provides a reference point against which potential impacts can be measured and assessed tecnoambiente.com, envass.co.za. Baseline data collection can involve a desktop review of existing information and field surveys to gather data on physical, biological, and socioeconomic parameters researchgate.net. For example, baseline studies may include assessments of surface water quality, groundwater, air quality, flora and fauna, and environmental noise envass.co.za. The information gathered during baseline studies is fundamental for predicting, minimizing, measuring, and mitigating the impacts of a proposed action tecnoambiente.com. A thorough baseline assessment helps in identifying key environmental issues, reassuring stakeholders, and facilitating the approval and permitting process by providing a clear understanding of the pre-existing environmental conditions envass.co.za.

Strategic Environmental Assessment (SEA) Frameworks

Strategic Environmental Assessment (SEA) is a higher-level assessment process compared to EIA, focusing on the environmental implications of proposed policies, plans, and programs mdpi.com, numberanalytics.com, europa.eu. SEA aims to integrate environmental considerations into decision-making at the earliest stages, promoting sustainable development mdpi.com, numberanalytics.com. Key principles of SEA include the integration of environmental considerations, consideration of alternatives, public participation, transparency, and the use of the best available information numberanalytics.com.

The SEA process typically involves screening to determine if an SEA is necessary, scoping to identify the key environmental issues and alternatives to be addressed, conducting the SEA study which includes defining the environmental baseline, identifying constraints and opportunities, and assessing potential impacts, and finally, monitoring europa.eu. SEA frameworks provide a means for evaluating cumulative effects, which are often difficult to address at the project level europa.eu, researchgate.net. While there is no single universal approach to SEA, methodologies are often drawn from EIA and policy analysis methods mdpi.com. A clear legal framework is considered helpful for ensuring the effective implementation of SEA procedures researchgate.net.

Toxicological Research and Biological Responses Excluding Dosage/administration

Cellular and Molecular Mechanisms of Toxicity

Mitochondrial Dysfunction and Cellular Necrosis

Research indicates that exposure to certain pyrethroids, including mentions related to methothrin (B166977) and pyrethrin administration, can lead to mitochondrial swelling and necrosis in renal tubules of rats scispace.comsvrkgdc.ac.iniosrjournals.org. While direct, extensive studies solely on this compound's impact on mitochondrial dysfunction and cellular necrosis in various organisms are not prominently detailed in the provided search results, the association with pyrethroid toxicity and observed effects in renal tissue suggest a potential mechanism involving mitochondrial damage. Studies on other compounds, such as methamphetamine (METH), have shown that it significantly alters mitochondria, leading to decreased healthy mitochondria and correlating with cell degeneration nih.gov. METH also affects mitochondrial ultrastructure and reduces the stability and assembly of mitochondrial oxidative phosphorylation supercomplexes nih.gov. These findings, while not directly on this compound, illustrate how certain substances can induce mitochondrial dysfunction leading to cellular damage, a mechanism potentially relevant to this compound's toxicity as a pyrethroid.

Cholinesterase Inhibition and Neurological Impact

Organophosphorus pesticides are known to inhibit cholinesterase in the body of pests, leading to the accumulation of acetylcholine (B1216132) and affecting nerve conduction, ultimately causing spasms, paralysis, and death in insects google.com. While this compound is a synthetic pyrethroid, not an organophosphorus compound, some search results mention it in the context of pesticide mixtures that include organophosphates like phoxim (B1677734), which is an acetylcholinesterase inhibitor google.com. Pyrethroids themselves are neurotoxins that affect the nervous system of insects by altering the function of nerve cells ontosight.ai. However, the primary mechanism of pyrethroid neurotoxicity is generally related to their action on voltage-gated sodium channels, not direct cholinesterase inhibition, which is characteristic of organophosphates and carbamates oapi.intoapi.int. One source broadly mentions acetylcholinesterase inhibitors as a mode of action for certain pesticides, listing this compound among various compounds, but without specifically stating that this compound itself is an AChE inhibitor oapi.intoapi.int. Another source explicitly states that organophosphate pesticides are acetylcholinesterase inhibitors google.com. Therefore, while this compound is a neurotoxin, its primary neurological impact as a pyrethroid is distinct from cholinesterase inhibition, although it may be found in formulations with compounds that do inhibit cholinesterase.

Oxidative Stress and Cellular Damage

Oxidative stress is a known mechanism of toxicity for various pesticides, including some pyrethroids. While direct studies specifically detailing this compound's induction of oxidative stress were not extensively found, research on other pyrethroids like allethrin (B1665230) indicates their potential to cause oxidative damage. Allethrin has been reported to induce reactive oxygen species (ROS) generation and lipid peroxidation, along with a decrease in antioxidant enzymes, in mice researchgate.net. This suggests that oxidative stress and subsequent cellular damage could be a relevant mechanism for pyrethroid toxicity in general, potentially including this compound. Studies on methamphetamine have also linked mitochondrial oxidant stress to neurotoxicity nih.gov.

Histopathological Changes in Organ Systems

Exposure to pesticides, including pyrethroids, can lead to significant histopathological alterations in the vital organs of exposed organisms, particularly in aquatic life due to direct exposure scispace.comkeralamarinelife.innih.gov.

Renal Tubular Alterations

Studies involving the administration of this compound and pyrethrin have been associated with mitochondrial swelling and necrosis in the renal tubules of rats scispace.comsvrkgdc.ac.iniosrjournals.org. Histopathological examinations of fish exposed to other pyrethroids like fenvalerate (B1672596) and cypermethrin (B145020) have shown marked pathological changes in renal tissue. These include severe necrosis, cloudy swelling in renal tubules, cellular hypertrophy, granular cytoplasm, degenerative changes in epithelial cells of proximal tubules, and the formation of vacuoles scispace.comiosrjournals.org. Glomerular shrinkage, thickening of Bowman's capsule, and necrosis of renal tubules have also been observed in fish exposed to cypermethrin keralamarinelife.in. These findings suggest that renal tubular alterations, including necrosis and degenerative changes, are a common histopathological response to pyrethroid exposure, and research has specifically linked this compound administration to mitochondrial swelling and necrosis in renal tubules in rats scispace.comsvrkgdc.ac.iniosrjournals.org.

A study on methamphetamine use in humans, while not directly related to this compound, provides a spectrum of kidney biopsy findings, with acute tubular necrosis (ATN) being the most common pathological finding, often associated with myoglobin (B1173299) casts nih.govnih.gov. This highlights the susceptibility of renal tubules to toxic insult from various compounds.

Data on Renal Histopathological Changes:

| Observed Change | Organism | Associated Compound(s) | Source |

| Mitochondrial swelling, Necrosis | Rat | This compound, Pyrethrin | scispace.comsvrkgdc.ac.iniosrjournals.org |

| Severe Necrosis | Fish | Fenvalerate, Cypermethrin | scispace.comiosrjournals.org |

| Cloudy Swelling | Fish | Fenvalerate, Cypermethrin | scispace.comiosrjournals.org |

| Cellular Hypertrophy | Fish | Fenvalerate, Cypermethrin | scispace.comiosrjournals.org |

| Granular Cytoplasm | Fish | Fenvalerate, Cypermethrin | scispace.comiosrjournals.org |

| Vacuole Formation | Fish | Fenvalerate, Cypermethrin | scispace.comiosrjournals.org |

| Glomerular Shrinkage | Fish | Cypermethrin | keralamarinelife.in |

| Thickening of Bowman's Capsule | Fish | Cypermethrin | keralamarinelife.in |

Hepatic and Gill Tissue Responses

Histopathological studies on fish exposed to pyrethroids like fenvalerate and cypermethrin have documented significant changes in hepatic (liver) and gill tissues scispace.comkeralamarinelife.innih.gov. In the liver, observed changes include vacuole formation, degeneration of hepatocytes, necrosis, disappearance of hepatocyte walls, atrophy, rupture in blood vessels, and deposition of hepatic cords scispace.comiosrjournals.orgnih.gov. These alterations indicate the hepatotoxic nature of these compounds scispace.comiosrjournals.org.

Gill tissues, being the primary site of respiration and directly exposed to waterborne toxicants, often show marked pathological changes scispace.com. These changes can include bulging in the tips of primary gill lamellae, club-shaped secondary gill lamellae, fusion of secondary gill filaments, proliferation of interlamellar cells, separation of the epithelial layer, necrosis, epithelial hypertrophy and hyperplasia, epithelial lifting, oedema, and desquamation scispace.comiosrjournals.orgkeralamarinelife.innih.gov. These changes impair the respiratory function of the fish iosrjournals.org. While the provided search results specifically link this compound to renal effects in rats, the broader context of pyrethroid toxicity in aquatic organisms strongly suggests that this compound could induce similar histopathological changes in hepatic and gill tissues of fish.

Data on Hepatic and Gill Histopathological Changes (Observed with other Pyrethroids):

| Organ | Observed Change | Organism | Associated Compound(s) | Source |

| Liver | Vacuole formation, Hepatocyte degeneration, Necrosis, Atrophy, Rupture in blood vessels | Fish | Fenvalerate, Cypermethrin | scispace.comiosrjournals.orgnih.gov |

| Liver | Disappearance of hepatocyte wall, Deposition of hepatic cords | Fish | Fenvalerate, Cypermethrin | scispace.comiosrjournals.org |

| Liver | Cloudy swelling of hepatocytes, Lipoid vacuoles, Pycnotic nuclei, Focal necrosis | Fish | Cypermethrin | nih.gov |

| Gill | Bulging of primary lamellae tips, Club-shaped secondary lamellae, Fusion of filaments | Fish | Fenvalerate, Cypermethrin | scispace.comiosrjournals.orgkeralamarinelife.innih.gov |

| Gill | Proliferation of interlamellar cells, Separation of epithelium, Necrosis | Fish | Fenvalerate, Cypermethrin | scispace.comiosrjournals.orgkeralamarinelife.innih.gov |

| Gill | Epithelial hypertrophy/hyperplasia, Epithelial lifting, Oedema, Desquamation | Fish | Cypermethrin | keralamarinelife.innih.gov |

Immunotoxicological Aspects of this compound Exposure

Genotoxicity and Carcinogenicity Studies

Genotoxicity refers to the ability of a chemical agent to cause damage to DNA or alter its structure or expression, which can potentially lead to mutations. chemsafetypro.comnih.gov Carcinogenicity is the ability of a substance to induce cancer. europa.eu The relationship between genotoxicity and carcinogenicity is well-established, with many genotoxic substances also being carcinogenic. chemsafetypro.comnih.gov Standard testing batteries for genotoxicity typically include in vitro and in vivo assays to assess gene mutations, structural chromosome aberrations, and numerical chromosome aberrations. chemsafetypro.comeuropa.eu Carcinogenicity studies often involve long-term exposure of rodents to the substance. europa.eucriver.com

Specific studies on the genotoxicity and carcinogenicity of this compound were not detailed in the provided search results. However, the broader context of pesticide toxicology indicates that evaluating these endpoints is a standard part of the toxicological assessment of chemical substances. europa.eu For genotoxic carcinogens, it is generally assumed that there may not be a threshold below which no adverse effect occurs, and exposure should be kept as low as reasonably achievable. chemsafetypro.comservice.gov.uk

Toxicokinetics and Toxicodynamics

Toxicokinetics describes how a substance moves through the body over time, encompassing absorption, distribution, metabolism, and excretion (ADME). europa.eumerckvetmanual.cominflibnet.ac.inmhmedical.com Toxicodynamics, on the other hand, refers to the effects of the substance at its site of action. inflibnet.ac.in Understanding toxicokinetics is crucial for evaluating the risk of exposure and relating the concentration of a chemical to the observed toxic effects. europa.euinflibnet.ac.in

Absorption and Distribution in Biological Systems

Absorption is the process by which a substance enters the bloodstream from the site of exposure. europa.eumerckvetmanual.comecetoc.org Common routes of absorption include the gastrointestinal tract, skin, and lungs. merckvetmanual.comecetoc.org The rate and extent of absorption are influenced by factors such as the chemical's solubility and its physical form. merckvetmanual.cominflibnet.ac.in Lipid-soluble substances are generally readily absorbed, even through the skin, while insoluble or highly ionized compounds are poorly absorbed. merckvetmanual.com

Distribution is the movement of a substance from the bloodstream to tissues and organs throughout the body. europa.eumerckvetmanual.cominflibnet.ac.in This process is influenced by physiological factors and the physicochemical properties of the substance, such as lipid solubility and molecular weight. inflibnet.ac.in Distribution occurs via the bloodstream, and the substance can move between blood and tissues. merckvetmanual.cominflibnet.ac.in The liver, which receives blood from the gastrointestinal tract, is often involved in the initial processing of absorbed substances. merckvetmanual.comecetoc.org Storage depots, such as adipose tissue, can also play a role in distribution. merckvetmanual.com

Specific data on the absorption and distribution of this compound were not found in the provided search results. However, as a lipophilic pyrethroid beyondpesticides.org, it is likely to be absorbed through various routes and distributed throughout the body, potentially accumulating in lipid-rich tissues, similar to other lipophilic compounds. merckvetmanual.com

Metabolism and Excretion Pathways

Metabolism is the process by which the body chemically transforms substances, primarily in the liver, into metabolites that are typically more water-soluble and easier to excrete. europa.euyoutube.comyoutube.comnih.gov These biotransformations often involve enzymatic reactions categorized into phase I (modification) and phase II (conjugation). nih.gov Phase I reactions can include oxidation, reduction, and hydrolysis, while phase II reactions involve the conjugation of the substance or its metabolites with endogenous compounds. nih.gov

Excretion is the elimination of the substance and its metabolites from the body. europa.eu The primary organs of excretion are the kidneys (via urine) and the liver (via bile, which is then eliminated in feces). youtube.comnih.gov The excretion pathway can depend on the substance's water solubility; more polar (water-soluble) compounds tend to be excreted by the kidneys, while lipid-soluble compounds may be excreted via bile or undergo metabolism before renal excretion. merckvetmanual.comnih.gov

While specific metabolic and excretion pathways for this compound were not detailed in the search results, pyrethroids in general are known to be rapidly detoxified in mammals through metabolic pathways, which is considered a significant factor in their selective toxicity. researchgate.net These pathways mainly involve hydrolysis of the ester linkage and hydroxylation in various positions, followed by conjugation with substances like glucuronide or sulfate (B86663). researchgate.net

Comparative Toxicity Profiles with Other Pyrethroids

Pyrethroids are synthetic derivatives of naturally occurring pyrethrins (B594832) and are designed to have increased stability and potency. beyondpesticides.org While they share a common mechanism of action, primarily affecting the nervous system beyondpesticides.orgresearchgate.net, their toxicity profiles can vary among different compounds and across different species. researchgate.netnih.govnih.gov

Comparative toxicity studies often evaluate the effects of different pyrethroids under similar conditions to understand their relative potency. For example, a study comparing the acute toxicity of deltamethrin (B41696), cypermethrin, and lambda-cyhalothrin (B1674341) on guppy fish found that all three were dangerous to aquatic life, with cypermethrin exhibiting higher toxicity than deltamethrin and lambda-cyhalothrin in this species. researchgate.net Another study comparing lambda-cyhalothrin, permethrin, cypermethrin, deltamethrin, and phenothrin (B69414) on estuarine crustaceans showed varying sensitivities among species and life stages, with larval grass shrimp being particularly sensitive to some compounds. nih.gov

The relative safety of pyrethroids to birds and mammals often contrasts sharply with their acute effects on fish and arthropods. nih.gov This differential toxicity is attributed to factors such as differences in absorption, distribution, metabolism, and elimination rates, as well as potential differences in sensitivity at the site of action. nih.gov Rapid metabolism in mammals and birds is considered a key factor in their lower toxicity compared to aquatic organisms and insects. researchgate.netnih.gov

While a direct comparative toxicity profile of this compound with a wide range of other pyrethroids was not found, its classification as a pyrethroid suggests that it likely shares some general toxicological characteristics with this class of insecticides, including potential neurotoxicity and varying toxicity across different species due to differences in metabolism and sensitivity. beyondpesticides.orgresearchgate.netnih.gov One search result mentions the oral rat LD50 for this compound as 255 mg/kg, providing a point of reference for its acute oral toxicity in rats. google.com

Here is a table summarizing some comparative toxicity data for selected pyrethroids mentioned in the search results, alongside the reported oral rat LD50 for this compound:

| Compound | Species/Organism | Endpoint/Measure | Value | Source |

| This compound | Rat | Oral LD50 | 255 mg/kg | google.com |

| Cypermethrin | Guppy Fish | 96-h LC50 | 27.07 µg/L | researchgate.net |

| Deltamethrin | Guppy Fish | 96-h LC50 | 31.51 µg/L | researchgate.net |

| Lambda-cyhalothrin | Guppy Fish | 96-h LC50 | 81.83 µg/L | researchgate.net |

| Cypermethrin | Estuarine Crustaceans | 96-h LC50 | Varying sensitivities observed | nih.gov |

| Deltamethrin | Estuarine Crustaceans | 96-h LC50 | Varying sensitivities observed | nih.gov |

| Lambda-cyhalothrin | Estuarine Crustaceans | 96-h LC50 | Varying sensitivities observed | nih.gov |

| Permethrin | Estuarine Crustaceans | 96-h LC50 | Varying sensitivities observed | nih.gov |

| Phenothrin | Estuarine Crustaceans | 96-h LC50 | Varying sensitivities observed | nih.gov |

| Permethrin | Mouse (cis-isomer) | Oral LD50 | 100 mg/kg | beyondpesticides.org |

| Permethrin | Rat (technical) | Oral LD50 | > 5000 mg/kg | beyondpesticides.org |

| Cypermethrin | Rat (male) | Oral LD50 | 187 to 326 mg/kg | beyondpesticides.org |

| Cypermethrin | Rat | Dermal LD50 | 1600 mg/kg | beyondpesticides.org |

Resistance Development and Management Strategies

Mechanisms of Insecticide Resistance to Methothrin (B166977)

Insect populations can evolve resistance to insecticides through a variety of physiological and behavioral adaptations. The primary mechanisms implicated in insecticide resistance, and likely relevant to this compound as a pyrethroid, include metabolic detoxification, alterations at the target site, reduced penetration of the insecticide, and behavioral avoidance. irac-online.orgpjoes.compesticidestewardship.org

Metabolic resistance is a prevalent mechanism where insects possess enhanced enzymatic systems that break down or modify the insecticide molecule, rendering it less toxic before it can reach its site of action. irac-online.orgpjoes.compesticidestewardship.org Key enzyme families involved in this process include cytochrome P450 monooxygenases, esterases, and glutathione (B108866) S-transferases. pjoes.complos.org Elevated levels or increased efficiency of these enzymes can lead to the rapid detoxification of this compound. irac-online.org

Target-site resistance involves genetic changes in the protein that the insecticide binds to, reducing the insecticide's affinity or effectiveness at this site. irac-online.orgpjoes.com For pyrethroids like this compound, the voltage-gated sodium channel in the insect nervous system is the primary target. plos.org Mutations in the genes encoding these channels can lead to a less sensitive target site, a phenomenon commonly known as knockdown resistance (kdr). pjoes.complos.org

Penetration resistance occurs when the insect's cuticle acts as a more effective barrier, slowing the absorption of the insecticide into the body. irac-online.orgpesticidestewardship.org While this mechanism may not provide a high level of resistance on its own, it can contribute to resistance by reducing the amount of insecticide that reaches the target site, thereby enhancing the impact of other resistance mechanisms. irac-online.org

Behavioral resistance involves changes in insect behavior that allow them to avoid exposure to the insecticide. irac-online.orgpesticidestewardship.org This could include detecting and actively avoiding treated areas or altering feeding patterns to minimize contact. irac-online.org

While specific detailed studies focusing solely on this compound's resistance mechanisms were not extensively found in the provided information, the general mechanisms of pyrethroid resistance are well-established and provide a strong indication of how insects develop resistance to this compound. plos.orgresearchgate.net

Genetic Basis of Resistance in Target Pests

Insecticide resistance is a heritable trait, meaning it is encoded within the genetic material of the insect and passed down through generations. The genetic basis of resistance to compounds like this compound typically involves mutations in specific genes. nih.govwho.int

These genetic alterations can include point mutations (single nucleotide changes) in genes encoding target-site proteins, such as the voltage-gated sodium channel, leading to a modified protein that is less susceptible to this compound binding. pjoes.complos.orgnih.govwho.int Alternatively, resistance can arise from gene amplification, where multiple copies of genes encoding detoxification enzymes are produced, resulting in an overexpression of these enzymes and increased metabolic breakdown of the insecticide. pjoes.com

Research on resistance in other organisms and to other insecticide classes highlights the role of genomic mutations, including SNPs and insertions/deletions, in conferring resistance. plos.orgnih.govwho.int The accumulation of these genetic changes within a pest population under selection pressure from repeated this compound application drives the evolution of resistance. cdc.gov

Strategies for Mitigating Resistance Evolution

Effective management of this compound resistance requires the implementation of strategies that reduce the selection pressure favoring resistant individuals in pest populations. This involves a combination of approaches, including the use of synergistic formulations and the adoption of Integrated Pest Management (IPM) principles. lucidcentral.orgahdb.org.ukcroplife.org.au

Synergistic Formulations of this compound

Synergistic formulations involve combining an insecticide with a synergist compound. Synergists are substances that, while often having minimal insecticidal activity themselves, enhance the toxicity of the insecticide when used together. oapi.int This is frequently achieved by inhibiting the insect's natural detoxification enzymes. irac-online.orgpjoes.com

By blocking the enzymes that would normally break down this compound, synergists ensure that a higher concentration of the active insecticide reaches its target site, thus increasing its efficacy, particularly against insects with metabolic resistance. A composite pesticide containing this compound and phoxim (B1677734) has been shown to exhibit significant synergy, leading to improved insecticidal activity and a slower development of pest resistance compared to the individual compounds. google.com This indicates that combining this compound with appropriate synergists can be a valuable tactic in resistance management.

Integrated Pest Management Approaches

Integrated Pest Management (IPM) is a comprehensive and sustainable approach to pest control that integrates various methods to manage pest populations while minimizing environmental impact and the risk of resistance development. cropnuts.comkoppert.comepa.gov Key components of an IPM strategy relevant to this compound resistance include:

Monitoring and Threshold-Based Applications: Regular monitoring of pest populations allows for informed decisions about the necessity of insecticide applications. lucidcentral.orgahdb.org.ukepa.gov Insecticides are applied only when pest densities reach economically damaging levels (action thresholds), avoiding unnecessary exposure and reducing selection pressure. epa.govbyfg.org

Rotation of Insecticides with Different Modes of Action: A fundamental principle of resistance management is to rotate or sequence insecticides from different Mode of Action (MoA) groups. lucidcentral.orgahdb.org.ukcroplife.org.au This prevents continuous selection pressure from a single mode of action and makes it more difficult for pests to develop broad resistance. lucidcentral.orgcroplife.org.au

Utilization of Non-Chemical Control Methods: Incorporating biological control agents (natural predators and parasitoids), cultural practices (such as crop rotation, resistant varieties, and sanitation), and mechanical controls can help suppress pest populations and reduce the reliance on chemical insecticides. cropnuts.comkoppert.comepa.govirac-online.org

Community-Level Coordination: Given the mobility of many insect pests, coordinating resistance management strategies among neighboring farms or within a region is essential for long-term success. lucidcentral.orgirac-online.org

Implementing a comprehensive IPM program that incorporates these strategies can significantly delay the onset and spread of resistance to this compound and other insecticides. ahdb.org.ukcroplife.org.au

Cross-Resistance Patterns with Other Chemical Classes

Cross-resistance occurs when the development of resistance to one insecticide confers resistance to other insecticides, even if the insect has not been directly exposed to those other compounds. biorxiv.orgresearchoutreach.org This often happens when insecticides share a similar mode of action or are metabolized by the same detoxification enzymes. irac-online.orgbiorxiv.org

As a pyrethroid, this compound's primary target site is the voltage-gated sodium channel. plos.org Therefore, resistance mechanisms affecting this target site, such as kdr mutations, are likely to confer cross-resistance to other pyrethroid insecticides. plos.orgresearchgate.net Additionally, if metabolic resistance involving broad-spectrum detoxification enzymes develops, it could potentially lead to cross-resistance to insecticides from other chemical classes that are also substrates for these enzymes. irac-online.orgbiorxiv.org

Future Research Directions and Emerging Applications

Novel Research Avenues for Methothrin-Based Formulations

Research into novel formulations for pesticides like This compound (B166977) aims to improve their performance, stability, and targeted delivery. This includes exploring new drug delivery systems to enhance efficacy and reduce unintended impacts. nih.gov While the provided search results highlight the development of novel formulations for bioactive compounds generally, and mention pesticide formulations, specific research avenues for this compound-based formulations could involve:

Nano-formulations: Utilizing nanotechnology to create formulations that improve solubility, bioavailability, stability, and targeted delivery of this compound. nih.gov This could potentially lead to more efficient pest control with lower amounts of the active ingredient.

Controlled Release Systems: Developing formulations that release this compound over an extended period, providing longer-lasting protection and potentially reducing the frequency of application.

Combination Formulations: Investigating the synergistic effects of combining this compound with other active ingredients or with enhancers derived from natural products to overcome resistance and broaden the spectrum of activity. google.comgoogle.com For example, research has explored composite pesticides combining this compound with other insecticides like phoxim (B1677734), demonstrating synergistic effects in controlling certain pests. google.com

Exploration of this compound's Potential in New Biological Contexts